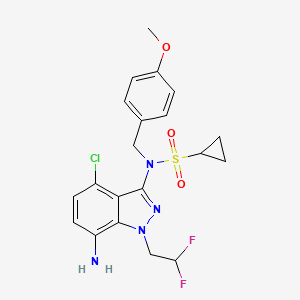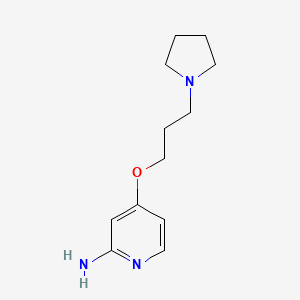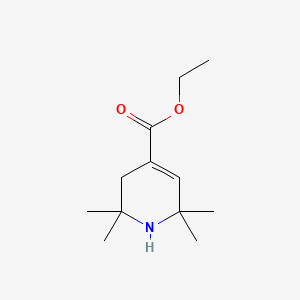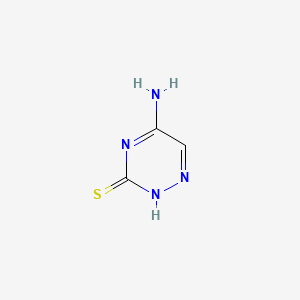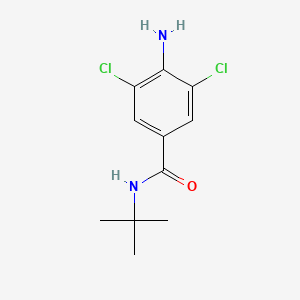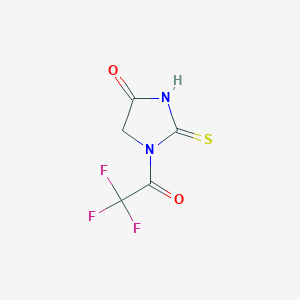
4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)- is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is part of the imidazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)- typically involves the reaction of 2-thioxo-4-imidazolidinone with 2,2,2-trifluoroacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various acyl derivatives depending on the substituent used.
科学研究应用
4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly against liver and breast cancer cells.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)- involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting key enzymes involved in cancer cell proliferation. The compound binds to the active site of the enzyme, blocking its activity and leading to the inhibition of cancer cell growth. The pathways involved include the disruption of DNA synthesis and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-Thioxo-4-imidazolidinone: Shares the thioxo group but lacks the trifluoroacetyl group.
2-Thiohydantoin: Similar structure but with different substituents.
Glycine thiohydantoin: Another related compound with distinct biological activities.
Uniqueness
4-Imidazolidinone, 2-thioxo-1-(2,2,2-trifluoroacetyl)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and medicinal applications .
属性
CAS 编号 |
671-99-8 |
|---|---|
分子式 |
C5H3F3N2O2S |
分子量 |
212.15 g/mol |
IUPAC 名称 |
2-sulfanylidene-1-(2,2,2-trifluoroacetyl)imidazolidin-4-one |
InChI |
InChI=1S/C5H3F3N2O2S/c6-5(7,8)3(12)10-1-2(11)9-4(10)13/h1H2,(H,9,11,13) |
InChI 键 |
UWGGDNKXFMDKQQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC(=S)N1C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]pyridine-4-carboxylic acid](/img/structure/B13944854.png)
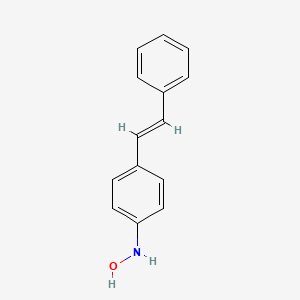
![2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B13944868.png)
